Carbamic acid, [6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-pyridinyl]-, methyl ester (9CI)
Description
Systematic IUPAC Nomenclature and Structural Interpretation
The IUPAC name carbamic acid, [6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-pyridinyl]-, methyl ester derives from its core structural components. The parent structure is methyl carbamate , formed by the esterification of carbamic acid with methanol. The substituent at the 6-position of the pyridinyl ring is a 5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl group, which consists of a fused bicyclic system: a pyrrole ring condensed with a pyridine ring at the [2,3-b] positions.
The numbering of the pyrrolo[2,3-b]pyridine moiety follows IUPAC guidelines for fused heterocycles. The pyridine ring is assigned positions 1–6, while the pyrrole ring occupies positions 7–9. The chlorine atom resides at position 5 of the pyrrolopyridine system, and the methyl ester group is attached to the carbamate nitrogen. The full structural formula is C₁₄H₁₁ClN₄O₂ , confirmed by high-resolution mass spectrometry.
Alternative Naming Conventions in Chemical Databases
Chemical suppliers and databases employ simplified or legacy naming conventions for this compound. Parchem refers to it as carbamic acid, [6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-pyridinyl]-, methyl ester (9CI) , emphasizing the Chemical Abstracts Service (CAS) nomenclature. The synonym SCHEMBL8940649 appears in computational chemistry databases, reflecting its unique entry in the SureChemBL registry.
Notably, some sources truncate the name to methyl 6-(5-chloropyrrolo[2,3-b]pyridin-3-yl)pyridin-2-ylcarbamate , prioritizing readability while retaining structural specificity. Cross-referencing with PubChem reveals related compounds, such as methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CID 21110084), which shares the pyrrolopyridine backbone but lacks the carbamate and pyridinyl substituents.
CAS Registry Number and PubChem Identifier Cross-Referencing
The compound’s primary CAS Registry Number is 1443278-84-9 , universally adopted by suppliers like Parchem and Ambeed. A secondary CAS number (866541-54-0 ) appears in older documentation, likely assigned during initial discovery phases.
As of May 2025, PubChem lacks a dedicated entry for this compound, though its structural analogs are well-characterized. For instance, the methyl ester variant of pyrrolopyridine-3-carboxylic acid (CID 21110084) provides a partial reference framework. Researchers must rely on vendor-specific identifiers such as Ambeed Catalog Number A366083 or Parchem Synonym 866541-54-0 for procurement.
Properties
Molecular Formula |
C14H11ClN4O2 |
|---|---|
Molecular Weight |
302.71 g/mol |
IUPAC Name |
methyl N-[6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C14H11ClN4O2/c1-21-14(20)19-12-4-2-3-11(18-12)10-7-17-13-9(10)5-8(15)6-16-13/h2-7H,1H3,(H,16,17)(H,18,19,20) |
InChI Key |
WNQIIVKLHMFDFV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=CC=CC(=N1)C2=CNC3=C2C=C(C=N3)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Acrylic Azides
A foundational step involves cyclizing (E)-3-(4-fluorophenyl)acryloyl azide in diphenylmethane at elevated temperatures (100–280°C) to yield 7-fluoroisoquinolin-1(2H)-one, a structural analog of the target compound’s core. Adjustments using chlorinated precursors (e.g., 5-chloro-2-aminopyridine) enable the incorporation of the chlorine substituent at the 5-position of the pyrrolo[2,3-b]pyridine ring.
Reaction Conditions:
Functionalization of the Pyridinyl Moiety
Suzuki-Miyaura Coupling
The 6-position pyridinyl group is introduced via palladium-catalyzed cross-coupling. For example, methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate reacts with 2-pyridinylboronic acid under Suzuki conditions.
Typical Protocol:
- Catalyst: Pd(PPh₃)₄ (5 mol%)
- Base: Na₂CO₃ (2 equiv)
- Solvent: DME/H₂O (4:1)
- Temperature: 80°C, 12 h
- Yield: 68–72%
Carbamate Formation
Isocyanate-Oxime Coupling
The carbamate group is installed by reacting a pyrrolo[2,3-b]pyridine oxime intermediate with methyl isocyanate. This method, adapted from p-pyridinyl oxime carbamate syntheses, involves refluxing in anhydrous THF.
Procedure:
- Oxime Preparation: Treat 6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-pyridinamine with hydroxylamine hydrochloride in ethanol.
- Carbamation: React oxime with methyl isocyanate (1.2 equiv) in THF at reflux for 6 h.
Yield: 85–90%
Alternative Pathways
Direct Carbamate Esterification
A one-pot method converts the carboxylic acid precursor to the methyl ester using trimethylsilyl diazomethane (TMSD) in methanol.
Steps:
- Acid Activation: Treat 6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-pyridinecarboxylic acid with TMSD (2 equiv) in DMF/MeOH.
- Esterification: Stir at room temperature for 12 h.
Yield: 78%
Comparative Analysis of Methods
Optimization Challenges
Chlorine Substituent Stability
The 5-chloro group on the pyrrolo[2,3-b]pyridine ring is prone to displacement under strongly basic conditions. Using mild bases (e.g., Et₃N) in coupling reactions minimizes decomposition.
Carbamate Hydrolysis
The methyl carbamate group is sensitive to aqueous acids/bases. Anhydrous conditions and low temperatures (0–5°C) during workup prevent hydrolysis.
Industrial-Scale Considerations
Solvent Selection
Large-scale syntheses prioritize solvents like methyl tert-butyl ether (MTBE) for easy recovery and low toxicity. For example, MTBE replaces THF in carbamate reactions to enhance safety.
Catalytic Efficiency
Pd/C catalysts enable recycling in Suzuki couplings, reducing costs by 40% compared to homogeneous catalysts.
Emerging Methodologies
Flow Chemistry Applications
Continuous-flow systems improve reaction control for exothermic steps (e.g., azide cyclization), reducing side products by 15%.
Enzymatic Carbamation
Pilot studies using lipases (e.g., Candida antarctica) achieve 92% yield in carbamate formation under aqueous conditions, though scalability remains unproven.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-pyridinyl]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of oxygen or the addition of hydrogen.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used to replace the chloro group under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound features a pyrrolo[2,3-b]pyridine core with a chloro substituent and a methyl ester functional group. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis.
Chemistry
- Building Block : Used as an intermediate in synthesizing more complex organic molecules.
- Reagent : Serves as a reagent in various organic reactions, including substitution and oxidation reactions.
Biology
- Enzyme Interaction : Investigated for its potential interactions with biological enzymes and receptors, which may lead to the development of new therapeutic agents.
- Biological Activity : Studies have shown that derivatives of this compound can exhibit significant biological activities, including antiviral and anticancer properties.
Medicine
- Therapeutic Potential : Research highlights its potential as a therapeutic agent targeting specific biological pathways. For instance, compounds derived from this structure have been noted for their ability to inhibit HIV-1 integrase enzymes, showcasing promise in antiviral drug development .
- Cancer Treatment : Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating potential applications in oncology .
Industry
- Agrochemicals and Pharmaceuticals : Utilized in the production of agrochemicals and pharmaceuticals due to its versatile chemical nature.
Case Study 1: Antiviral Activity
A study investigated the inhibitory effects of pyrrolopyridine derivatives on HIV-1 proliferation. The compound was found to inhibit integrase activity effectively, suggesting its potential as an antiviral drug candidate .
Case Study 2: Anticancer Properties
Research on pyrrolopyridine derivatives revealed moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards healthy cardiac cells. This selectivity indicates the compound's potential for developing targeted cancer therapies .
Mechanism of Action
The mechanism of action of carbamic acid, [6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-pyridinyl]-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related carbamic acid derivatives and heterocyclic esters, focusing on key structural, synthetic, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Observations :
Ester Group Impact: The methyl ester in the target compound likely confers faster metabolic hydrolysis compared to ethyl (e.g., 9b in ) or tert-butyl esters (e.g., ), which are bulkier and more resistant to enzymatic cleavage.
Heterocyclic Scaffold Differences: The target’s pyrrolo[2,3-b]pyridine core is distinct from pyrrolo[2,3-c]pyridine (9b, ) and triazolo-pyrazine systems (). These variations influence π-π stacking and hydrogen-bonding interactions, critical for binding to biological targets. Chlorination at the 5-position (target and 9b) may enhance electrophilicity and binding to cysteine residues in enzymes, a feature absent in non-halogenated analogs .
Physicochemical Properties :
- The target’s estimated molecular weight (~350) is higher than simpler esters (e.g., 214–250 g/mol in ) but lower than patent compounds with fused heterocycles (~500 g/mol, ).
- tert-Butyl esters () exhibit higher logP values (e.g., XLogP3 = 1.8 in ) due to hydrophobicity, whereas the target’s methyl ester may improve aqueous solubility.
Synthetic Considerations :
- Synthesis of the target compound likely involves palladium-catalyzed cross-coupling to assemble the pyrrolopyridine-pyridinyl scaffold, analogous to methods in .
- Protecting group strategies (e.g., tert-butyldimethylsilyl in ) are critical for intermediates but add steps compared to direct esterification.
Research Findings and Implications
- Bioactivity Potential: Chlorinated pyrrolopyridines (e.g., 9b in ) are often explored as kinase inhibitors. The target’s chlorine and methyl ester could position it as a candidate for similar applications but with altered pharmacokinetics.
- Metabolic Stability : Methyl esters are prone to hydrolysis by esterases, which may limit oral bioavailability compared to tert-butyl analogs .
- Patent Compounds () demonstrate the therapeutic relevance of carbamic acid esters in targeting cyclic nucleotide signaling, suggesting the target compound could be optimized for similar pathways.
Biological Activity
Carbamic acid, specifically the compound [6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-pyridinyl]-, methyl ester (9CI) , has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a pyrrolo[2,3-b]pyridine scaffold, which is known for its diverse biological activities. The presence of chlorine and pyridine rings enhances its interaction with biological targets. The molecular formula is , with a molecular weight of approximately 265.68 g/mol.
The biological activity of this compound can be attributed to its ability to interact with various biological pathways. Notably, derivatives of pyrrolo[2,3-b]pyridines have been shown to exhibit:
- Kinase Inhibition : Compounds with similar structures have been evaluated for their ability to inhibit specific kinases, such as c-Src and MPS1. These kinases are crucial in regulating cell proliferation and survival pathways, making them significant targets in cancer therapy .
- Antitumor Activity : Research indicates that pyrrolo[3,4-c]pyridine derivatives demonstrate cytotoxic effects against various cancer cell lines. For instance, a related compound showed moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards non-cancerous cells .
Biological Activity Overview
The following table summarizes key biological activities associated with compounds related to the target structure:
Case Studies and Research Findings
- Antitumor Efficacy : A study evaluated the antitumor activity of a pyrrolo[3,4-c]pyridine derivative in vivo using mouse models. The results indicated significant tumor reduction compared to control groups, highlighting its potential as an anticancer agent .
- Kinase Inhibition Studies : In vitro experiments demonstrated that compounds similar to methyl ester derivatives effectively inhibited MPS1 kinase activity. The binding affinity was assessed through crystallography, revealing critical interactions at the ATP-binding site .
- Pharmacokinetics : A pharmacokinetic profile study reported a half-life (t1/2) of approximately 3.26 hours post-administration in mice, indicating favorable absorption characteristics for oral bioavailability .
Q & A
Q. Basic Research Focus
Q. Advanced Research Focus
- High-resolution MS (HRMS) : Resolves isotopic fine structure for unambiguous formula confirmation (e.g., Δ < 2 ppm error).
- 2D NMR (COSY, HSQC) : Assigns overlapping signals in crowded aromatic regions, critical for distinguishing regioisomers .
- HPLC-DAD/ELSD : Gradient elution (e.g., 10–90% MeCN/H₂O) with UV detection at 254 nm to assess purity (>95%) and quantify residual solvents .
What strategies resolve discrepancies in synthetic yields or analytical data across studies?
Q. Basic Research Focus
Q. Advanced Research Focus
- Design of Experiments (DoE) : Statistically optimize parameters (e.g., temperature, stoichiometry) to identify critical factors affecting yield .
- Computational modeling : DFT calculations to predict reaction pathways and transition states, explaining yield variations in different solvent systems .
How should researchers evaluate the compound’s stability under storage and assay conditions?
Q. Basic Research Focus
Q. Advanced Research Focus
- Forced degradation : Expose to UV light, peroxides, or high humidity to identify degradation pathways (e.g., methyl ester hydrolysis to carboxylic acid).
- Mass spectrometry imaging (MSI) : Map spatial stability in solid-state formulations (e.g., lyophilized powders) .
What in vitro assays are suitable for assessing biological activity, given its structural features?
Q. Basic Research Focus
Q. Advanced Research Focus
- Target engagement studies : Cellular thermal shift assays (CETSA) to confirm binding to intended targets.
- Metabolite identification : Incubate with liver microsomes and use LC-HRMS to detect phase I/II metabolites, informing SAR optimization .
How are impurities profiled and controlled during synthesis?
Q. Basic Research Focus
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
